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molecular formula C8H11ClN2 B8272443 (6-Chloro-5-methyl-pyridin-2-yl)-dimethyl-amine CAS No. 1382786-19-7

(6-Chloro-5-methyl-pyridin-2-yl)-dimethyl-amine

Cat. No. B8272443
M. Wt: 170.64 g/mol
InChI Key: BQBWIAFGLITUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592422B2

Procedure details

2,6-Dichloro-3-methylpyridine (250 mg, 1.5 mmol) was dissolved in a 40% aqueous solution of dimethylamine (0.2 mL, 1.5 mmol) and stirred at 80° C. in a sealed tube for 16 hours. Then DCM was added. The organic layer was separated, dried (Na2SO4), filtered and the solvent evaporated in vacuo to yield (6-chloro-5-methyl-pyridin-2-yl)-dimethyl-amine and (6-chloro-3-methyl-pyridin-2-yl)-dimethyl-amine as a colorless oil that was used in the next step without further purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.[CH3:10][NH:11][CH3:12]>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([N:11]([CH3:12])[CH3:10])[CH:5]=[CH:6][C:7]=1[CH3:8].[Cl:9][C:4]1[N:3]=[C:2]([N:11]([CH3:12])[CH3:10])[C:7]([CH3:8])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1C)Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
CNC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. in a sealed tube for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC(=N1)N(C)C)C
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08592422B2

Procedure details

2,6-Dichloro-3-methylpyridine (250 mg, 1.5 mmol) was dissolved in a 40% aqueous solution of dimethylamine (0.2 mL, 1.5 mmol) and stirred at 80° C. in a sealed tube for 16 hours. Then DCM was added. The organic layer was separated, dried (Na2SO4), filtered and the solvent evaporated in vacuo to yield (6-chloro-5-methyl-pyridin-2-yl)-dimethyl-amine and (6-chloro-3-methyl-pyridin-2-yl)-dimethyl-amine as a colorless oil that was used in the next step without further purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.[CH3:10][NH:11][CH3:12]>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([N:11]([CH3:12])[CH3:10])[CH:5]=[CH:6][C:7]=1[CH3:8].[Cl:9][C:4]1[N:3]=[C:2]([N:11]([CH3:12])[CH3:10])[C:7]([CH3:8])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1C)Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
CNC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. in a sealed tube for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC(=N1)N(C)C)C
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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